molecular formula C16H34O7Si B14584171 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane CAS No. 61094-99-3

10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane

Cat. No.: B14584171
CAS No.: 61094-99-3
M. Wt: 366.52 g/mol
InChI Key: JWEOOFFMAFMFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is a complex organic compound featuring an oxirane (epoxide) group, a silatrane core, and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane typically involves multiple steps, starting with the preparation of the silatrane core. The key steps include:

    Formation of the Silatrane Core: This involves the reaction of a trialkoxysilane with a triethanolamine derivative under controlled conditions to form the silatrane structure.

    Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, typically using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Ether Linkage Formation: The final step involves the formation of ether linkages through nucleophilic substitution reactions, where alkoxide ions react with appropriate halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane undergoes various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).

    Reduction: Reduction of the oxirane group can yield alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the alkoxy groups.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxide ions, halide precursors

Major Products

    Diols: From oxidation of the oxirane group

    Alcohols: From reduction of the oxirane group

    Substituted Ethers: From nucleophilic substitution reactions

Scientific Research Applications

10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a crosslinking agent in biomaterials and tissue engineering.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable crosslinked networks.

Mechanism of Action

The mechanism of action of 10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane involves its ability to undergo various chemical reactions, particularly those involving the oxirane group. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in applications such as crosslinking in polymers and biomaterials.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in having oxirane groups but differs in the core structure.

    4-[(oxiran-2-yl)methoxy]benzonitrile: Contains an oxirane group but has a different aromatic core.

    (RS)-4-[4-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine: Features an oxirane group and a thiadiazole ring.

Uniqueness

10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane is unique due to its silatrane core, which imparts distinct chemical and physical properties. The combination of the silatrane core with the reactive oxirane group and multiple ether linkages makes it a versatile compound for various applications.

Properties

CAS No.

61094-99-3

Molecular Formula

C16H34O7Si

Molecular Weight

366.52 g/mol

IUPAC Name

triethoxy-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]silane

InChI

InChI=1S/C16H34O7Si/c1-5-21-24(22-6-2,23-7-3)10-8-9-18-12-15(11-17-4)19-13-16-14-20-16/h15-16H,5-14H2,1-4H3

InChI Key

JWEOOFFMAFMFGQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCC(COC)OCC1CO1)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.